L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine
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Overview
Description
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of multiple amino acids, including alanine, glycine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine .
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can efficiently couple amino acids in a controlled manner. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents like DPPA.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives with altered functional groups.
Scientific Research Applications
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycine: A simpler dipeptide with similar amino acid composition.
L-Alanylglycyl-L-alanylglycine: A tripeptide with a shorter chain length.
L-Alanylglycyl-L-alanylglycyl-L-alanylglycine: A tetrapeptide with a similar structure but lacking the serine residue.
Uniqueness
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties.
Properties
CAS No. |
74084-59-6 |
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Molecular Formula |
C20H34N8O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N8O10/c1-9(21)17(35)22-4-13(30)26-10(2)18(36)23-5-14(31)27-11(3)19(37)24-6-15(32)28-12(8-29)20(38)25-7-16(33)34/h9-12,29H,4-8,21H2,1-3H3,(H,22,35)(H,23,36)(H,24,37)(H,25,38)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
TWXUZNPLLHTWQK-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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